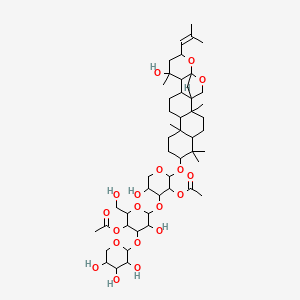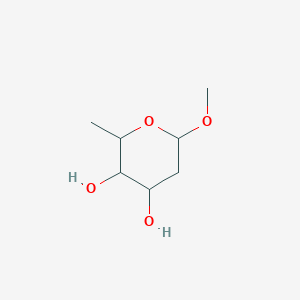
Methyl 2,6-dideoxyhexopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,6-dideoxyhexopyranoside: is a derivative of hexopyranose, a six-membered ring structure commonly found in carbohydrates. This compound is characterized by the absence of hydroxyl groups at the 2 and 6 positions, which distinguishes it from other hexopyranosides. It is often used in synthetic organic chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,6-dideoxyhexopyranoside typically involves the selective removal of hydroxyl groups from a hexopyranose derivative. One common method is the use of a glycosylation reaction, where a suitable glycosyl donor reacts with an alcohol in the presence of a catalyst. For instance, the synthesis can be achieved by reacting a protected hexopyranose with methyl iodide in the presence of a base such as sodium hydride .
Industrial Production Methods: Industrial production of this compound often involves large-scale glycosylation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and catalyst optimization.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2,6-dideoxyhexopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halides (e.g., methyl iodide) and bases (e.g., sodium hydride) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 2,6-dideoxyhexopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, such as in the development of antiviral and antibacterial agents.
Mécanisme D'action
The mechanism of action of methyl 2,6-dideoxyhexopyranoside involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Methyl 3,6-dideoxyhexopyranoside
- Methyl 4,6-dideoxyhexopyranoside
- Methyl 2,3-dideoxyhexopyranoside
Comparison: Methyl 2,6-dideoxyhexopyranoside is unique due to the specific positions of the missing hydroxyl groups. This structural difference can influence its reactivity and interactions with other molecules. For example, compared to methyl 3,6-dideoxyhexopyranoside, the absence of the hydroxyl group at the 2 position may result in different chemical and biological properties .
Propriétés
Numéro CAS |
62346-15-0 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
6-methoxy-2-methyloxane-3,4-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(8)3-6(10-2)11-4/h4-9H,3H2,1-2H3 |
Clé InChI |
QNKOVWCOVLYPKR-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(CC(O1)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene](/img/structure/B14146880.png)
![(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide](/img/structure/B14146889.png)






![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)
![1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane-](/img/structure/B14146948.png)



![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)
